
N-Boc-N-acetyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-N-acetyl-L-lysine is a compound that features both a tert-butoxycarbonyl (Boc) protecting group and an acetyl group attached to the amino acid lysine. This compound is often used in peptide synthesis and other chemical applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-acetyl-L-lysine typically involves the protection of the amino groups of lysine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The acetyl group is then added using acetic anhydride or acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-N-acetyl-L-lysine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using mild acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane
Substitution Reactions: The acetyl group can be replaced by other acyl groups using nucleophilic substitution reactions
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in organic solvents
Substitution: Acyl chlorides, acetic anhydride, bases like triethylamine
Major Products Formed
Deprotection: L-lysine or partially protected lysine derivatives
Substitution: Various acylated lysine derivatives
Wissenschaftliche Forschungsanwendungen
N-Boc-N-acetyl-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and the development of novel amino acid derivatives
Biology: Employed in the study of protein modifications and interactions
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-Boc-N-acetyl-L-lysine involves its role as a protected amino acid derivative. The Boc group provides stability during chemical reactions, while the acetyl group can participate in various biochemical processes. The compound can be deprotected to release lysine, which then interacts with molecular targets such as enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-L-lysine: Similar in structure but lacks the acetyl group
N-acetyl-L-lysine: Lacks the Boc protecting group
N-Fmoc-N-acetyl-L-lysine: Uses a different protecting group (Fmoc) instead of Boc
Uniqueness
N-Boc-N-acetyl-L-lysine is unique due to the presence of both Boc and acetyl groups, which provide dual protection and reactivity. This makes it particularly useful in complex synthetic pathways and biochemical studies .
Eigenschaften
Molekularformel |
C13H24N2O5 |
|---|---|
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
(2S)-2-[acetyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-aminohexanoic acid |
InChI |
InChI=1S/C13H24N2O5/c1-9(16)15(12(19)20-13(2,3)4)10(11(17)18)7-5-6-8-14/h10H,5-8,14H2,1-4H3,(H,17,18)/t10-/m0/s1 |
InChI-Schlüssel |
JCHWEUVMETWHKG-JTQLQIEISA-N |
Isomerische SMILES |
CC(=O)N([C@@H](CCCCN)C(=O)O)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(=O)N(C(CCCCN)C(=O)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


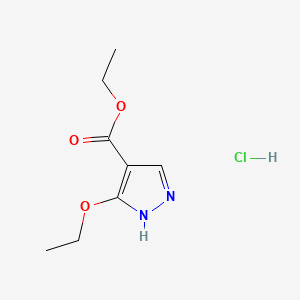
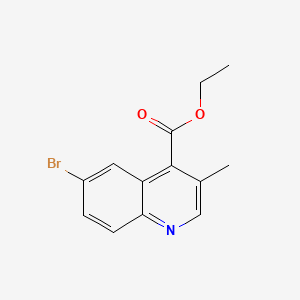
![8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13458850.png)
![Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13458859.png)
![tert-butylN-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B13458865.png)
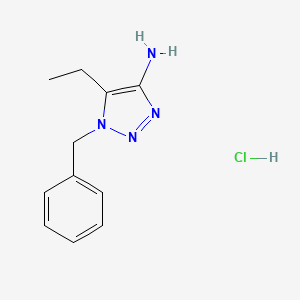
![5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride](/img/structure/B13458880.png)
![Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13458884.png)


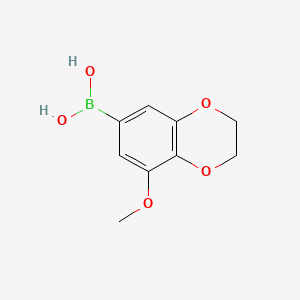
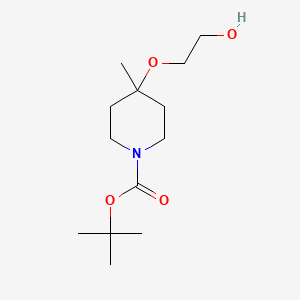
![4-[4-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B13458899.png)

